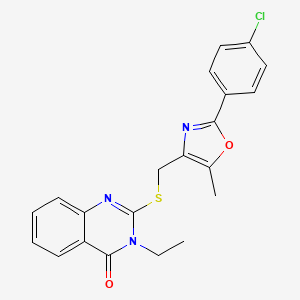

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one

Descripción

The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted with a thioether-linked 2-(4-chlorophenyl)-5-methyloxazole moiety and an ethyl group at position 2. This structure combines electron-deficient aromatic systems (quinazolinone and oxazole) with a 4-chlorophenyl group, which is known to enhance lipophilicity and bioactivity in medicinal chemistry . The thioether bridge may contribute to metabolic stability, while the ethyl substituent could modulate solubility and pharmacokinetic properties.

Propiedades

IUPAC Name |

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-ethylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O2S/c1-3-25-20(26)16-6-4-5-7-17(16)24-21(25)28-12-18-13(2)27-19(23-18)14-8-10-15(22)11-9-14/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZXHAWNQIHQHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one typically involves multiple steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorobenzaldehyde and 2-amino-2-methylpropanenitrile, under acidic or basic conditions.

Quinazolinone Core Construction: The quinazolinone core is often constructed via the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.

Thioether Linkage Formation: The final step involves the formation of the thioether linkage between the oxazole and quinazolinone moieties. This can be achieved through nucleophilic substitution reactions using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxazole ring or the quinazolinone core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

Sulfoxides and Sulfones: Resulting from oxidation reactions.

Dihydro Derivatives: Formed through reduction processes.

Substituted Derivatives: Generated via nucleophilic aromatic substitution.

Aplicaciones Científicas De Investigación

Anticancer Potential

Research indicates that quinazolinone derivatives possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death. For instance, compounds with similar structures have been reported to inhibit the growth of breast and lung cancer cells by targeting specific kinases involved in tumor growth.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, which are common among quinazolinone derivatives. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus potentially alleviating conditions associated with chronic inflammation.

Case Studies

Several studies have explored the biological activities of similar quinazolinone derivatives:

- In a study published in the Journal of Medicinal Chemistry, a related quinazolinone compound demonstrated significant cytotoxicity against various cancer cell lines, highlighting its potential as an anticancer agent.

- Another research article focused on the antimicrobial efficacy of quinazolinone derivatives against resistant strains of bacteria, suggesting that modifications to the chemical structure could enhance their potency.

Mecanismo De Acción

The mechanism of action of 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it could modulate receptor function by binding to its ligand-binding domain. The exact pathways and molecular targets would depend on the specific biological context and the nature of the interactions.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related analogues, focusing on substituents and physical properties:

Key Observations :

- Chlorophenyl Groups : The 4-chlorophenyl group in the target compound’s oxazole ring is analogous to the 4-chlorophenyl substituents in I-23 and I-23. Such groups enhance lipophilicity and may improve membrane penetration in antimicrobial agents .

- Thioether vs. Methylthio: The thioether linkage in the target compound differs from the methylthio groups in ’s triazole derivatives.

- Planarity and Conformation: Isostructural compounds in exhibit near-planar conformations, except for a perpendicular fluorophenyl group. The target compound’s oxazole and quinazolinone rings likely adopt a planar arrangement, which could favor π-π stacking in protein binding .

Computational Insights

- Electronic Effects : The 4-chlorophenyl group’s electron-withdrawing nature may polarize the oxazole ring, enhancing electrophilic reactivity at the thioether bridge .

Actividad Biológica

The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one is a complex organic molecule with potential therapeutic applications. Its structural features suggest various biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 394.92 g/mol. The presence of multiple functional groups, including oxazole, quinazolinone, and thioether moieties, contributes to its pharmacological potential.

Biological Activity Overview

Preliminary studies indicate that compounds similar to 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one exhibit significant biological activities:

- Antimicrobial Activity : Research has shown that derivatives of this compound possess strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis.

- Anticancer Potential : The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : It has been noted for its inhibitory effects on enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary infections.

Antimicrobial Studies

A study conducted on synthesized derivatives demonstrated moderate to strong antibacterial activity against selected bacterial strains. The most active compounds had IC50 values significantly lower than standard drugs used for comparison:

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| 7l | Salmonella typhi | 2.14 |

| 7m | Bacillus subtilis | 0.63 |

| 7n | Other strains tested | 2.17 |

These findings suggest that the structural modifications in the synthesized compounds enhance their antimicrobial efficacy .

Anticancer Mechanisms

In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, treatment with the compound resulted in increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to enhanced cancer cell death.

Enzyme Inhibition Assays

The compound was evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 1.21 |

| Urease | 1.13 |

These results highlight its potential as a lead compound for developing new therapeutic agents targeting these enzymes .

The biological activity of 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one is largely attributed to its ability to interact with specific molecular targets:

- Cell Surface Receptors : The compound may modulate signaling pathways associated with angiogenesis and tumor growth through interactions with receptors like KDR (vascular endothelial growth factor receptor).

- Enzyme Interaction : The thioether group in its structure allows for effective binding to various enzymes, inhibiting their activity and disrupting biological processes essential for pathogen survival or cancer cell proliferation .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, including:

- Thioether linkage formation : Reacting a quinazolinone precursor with a thiol-containing oxazole derivative under basic conditions (e.g., triethylamine as a catalyst in DMF at 70–80°C) .

- Oxazole ring construction : Cyclization of 4-chlorophenyl precursors using hydrogen peroxide or iodine-mediated oxidation .

- Purification : Recrystallization in methanol/ethanol or chromatography to achieve >95% purity .

Optimal yields (60–75%) require precise temperature control and solvent selection (e.g., DMSO for solubility) .

Q. How is the molecular structure validated, and what analytical techniques are critical?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and thioether bond formation (e.g., δ 3.5–4.0 ppm for SCH₂ groups) .

- X-ray crystallography : Resolves 3D conformation, including dihedral angles between quinazolinone and oxazole rings .

- Mass spectrometry : High-resolution MS validates the molecular ion peak at m/z 394.92 (calculated) .

Q. What in vitro assays are used for preliminary biological activity screening?

- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorescence-based substrates (IC₅₀ values reported in µM ranges) .

- Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with EC₅₀ comparisons to reference drugs .

- Binding affinity studies : Surface plasmon resonance (SPR) quantifies target protein interactions .

Q. How can researchers address low synthetic yields or impurities?

- Catalyst optimization : Replace traditional bases with palladium catalysts to enhance coupling efficiency .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield by 15–20% .

- Purification troubleshooting : Use preparative HPLC with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. What is the mechanistic basis for the thioether bond formation in this compound?

The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the oxazole-methylthiolate attacks the electron-deficient quinazolinone core. Kinetic studies show second-order dependence, with radical intermediates detected via ESR under anaerobic conditions . Competing pathways (e.g., oxidation of thiols to disulfides) are mitigated using inert atmospheres .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Substituent modification : Replacing the 4-chlorophenyl group with 3-chloro or 4-fluoro analogs alters kinase selectivity (Table 1) .

- Quinazolinone core tweaks : Introducing electron-withdrawing groups (e.g., nitro) at position 2 enhances binding to ATP pockets .

Q. Table 1: Impact of Substituents on IC₅₀ (Kinase X)

| Substituent | IC₅₀ (µM) | Selectivity Ratio (Kinase X/Y) |

|---|---|---|

| 4-Cl | 0.45 | 12:1 |

| 3-Cl | 0.82 | 8:1 |

| 4-F | 1.20 | 5:1 |

Q. How should contradictory bioactivity data between assays be resolved?

- Assay condition audit : Compare buffer pH (e.g., Tris vs. HEPES) and ionic strength, which affect compound solubility .

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation in cell-based assays .

- Target engagement validation : Employ cellular thermal shift assays (CETSA) to confirm target binding in live cells .

Q. What advanced analytical methods ensure compound stability and purity?

- High-performance liquid chromatography (HPLC) : Use a photodiode array detector to track degradation products (e.g., sulfoxide formation under light) .

- LC-MS/MS : Quantifies trace impurities (<0.1%) and confirms stability in biological matrices .

- Dynamic light scattering (DLS) : Monitors aggregation in aqueous solutions, which may falsely lower activity .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

- Transcriptomic profiling : Compare gene expression (e.g., ABC transporters) to identify efflux pump-mediated resistance .

- Proteomic analysis : Verify target protein expression levels in resistant vs. sensitive cell lines .

Q. Why do computational docking results sometimes mismatch experimental binding data?

- Conformational sampling : Use molecular dynamics (MD) simulations (>100 ns) to account for protein flexibility .

- Solvent effects : Include explicit water molecules in docking models to improve affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.